

# An In-depth Technical Guide on 3-((4-Isopropylbenzyl)oxy)azetidine

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This technical guide provides a comprehensive overview of 3-((4-

**Isopropylbenzyl)oxy)azetidine**, a substituted azetidine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

### **Chemical Structure and Properties**

The chemical structure of **3-((4-Isopropylbenzyl)oxy)azetidine** is characterized by a central azetidine ring linked to a 4-isopropylbenzyl group via an ether bond at the 3-position.

SMILES Notation: CC(C)c1ccc(COC2CCNC2)cc1

#### Physicochemical Properties:

While experimental data for this specific molecule is not readily available in public databases, its properties can be predicted based on its structural analogs. The table below summarizes key computed properties for closely related compounds, providing an estimate for the target molecule.



Property	3-((3- Fluorobenzyl)o xy)azetidine[1]	3-((tert- Butyldimethyls ilanyl)oxy)azeti dine[2]	(3R,4S)-tert- Butyl 2-oxo-4- phenyl-3- (triethylsilylox y)azetidine-1- carboxylate[3]	3-((4- Methylbenzyl) oxy)azetidine[ 4]
Molecular Weight	181.21 g/mol	187.35 g/mol	377.5 g/mol	177.24 g/mol
LogP	1.4	-	-	-
Topological Polar Surface Area	21.3 Ų	21.3 Ų	55.8 Ų	-
Boiling Point (Predicted)	-	-	-	269.7±35.0 °C
Density (Predicted)	-	-	-	1.05±0.1 g/cm3
pKa (Predicted)	-	-	-	9.65±0.40

## **Synthesis and Experimental Protocols**

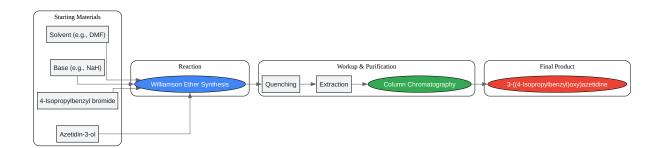
The synthesis of 3-substituted azetidines is a topic of significant interest in organic chemistry due to their prevalence in biologically active compounds.[5][6][7] Several general methods for the synthesis of azetidines have been developed, including cyclizations through C-N or C-C bond formation, cycloadditions, and ring contraction/expansion rearrangements.[5]

A common strategy for the synthesis of 3-(benzyloxy)azetidine derivatives involves the reaction of a suitable azetidin-3-ol precursor with a benzyl halide in the presence of a base.

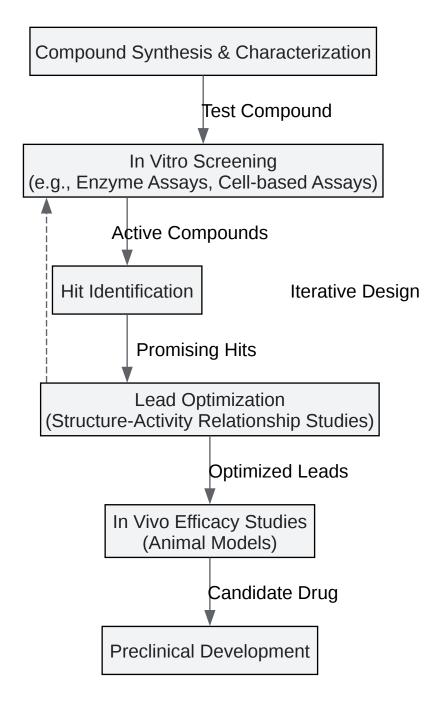
General Synthetic Workflow:

Below is a generalized workflow for the synthesis of **3-((4-Isopropylbenzyl)oxy)azetidine**, based on common organic synthesis techniques.









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### References



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